molecular formula C21H26ClN3O2S B12741252 Perphenazine N1-Oxide CAS No. 803615-00-1

Perphenazine N1-Oxide

Cat. No.: B12741252
CAS No.: 803615-00-1
M. Wt: 420.0 g/mol
InChI Key: KSQHGUPPLKLSRP-UHFFFAOYSA-N
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Description

Perphenazine N1-Oxide is a derivative of perphenazine, a typical antipsychotic drug belonging to the phenothiazine class Perphenazine is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perphenazine N1-Oxide typically involves the oxidation of perphenazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N1-Oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is subjected to various purification steps, including crystallization and filtration, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Perphenazine N1-Oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N1-Oxide back to perphenazine.

    Substitution: Various substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide primarily yields this compound, while reduction with sodium borohydride can revert it to perphenazine.

Scientific Research Applications

Perphenazine N1-Oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of phenothiazine derivatives.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Perphenazine N1-Oxide involves its interaction with dopamine receptors in the brain. It primarily binds to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in reducing psychotic symptoms by modulating neurotransmitter levels. Additionally, this compound may also interact with other molecular targets, such as alpha-adrenergic receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: The parent compound, used as an antipsychotic.

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: A high-potency phenothiazine antipsychotic.

Uniqueness

Perphenazine N1-Oxide is unique due to the presence of the N1-Oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

803615-00-1

Molecular Formula

C21H26ClN3O2S

Molecular Weight

420.0 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol

InChI

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)28-21)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2

InChI Key

KSQHGUPPLKLSRP-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCO)[O-]

Origin of Product

United States

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